1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione

CAS No.: 1518924-74-7

Cat. No.: VC6263360

Molecular Formula: C7H8F3NO2

Molecular Weight: 195.141

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1518924-74-7 |

|---|---|

| Molecular Formula | C7H8F3NO2 |

| Molecular Weight | 195.141 |

| IUPAC Name | 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione |

| Standard InChI | InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2 |

| Standard InChI Key | PBBHLBQXEVOWIR-UHFFFAOYSA-N |

| SMILES | C1CN(C(=O)CC1=O)CC(F)(F)F |

Introduction

Structural and Chemical Properties

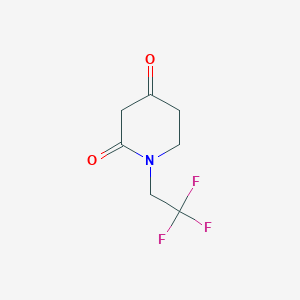

The molecular architecture of 1-(2,2,2-trifluoroethyl)piperidine-2,4-dione features a six-membered piperidine ring with two ketone groups at positions 2 and 4 and a 2,2,2-trifluoroethyl substituent at the nitrogen atom. Key structural descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| SMILES Notation | C1CN(C(=O)CC1=O)CC(F)(F)F | |

| InChI Key | PBBHLBQXEVOWIR-UHFFFAOYSA-N | |

| Predicted Collision Cross Section (Ų) | 145.9 ([M+H]+) |

The trifluoroethyl group introduces significant electronegativity and lipophilicity, potentially altering the compound’s reactivity and interaction with biological targets compared to unmodified piperidine-2,4-dione . The presence of three fluorine atoms also enhances metabolic stability, a trait commonly exploited in medicinal chemistry .

Physicochemical Characteristics

Comparative analysis with the parent compound, piperidine-2,4-dione (CAS 50607-30-2), highlights the impact of fluorination:

| Property | Piperidine-2,4-dione | 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione |

|---|---|---|

| Molecular Weight | 113.12 g/mol | 195.14 g/mol |

| Density | 1.2 g/cm³ | Not reported |

| Melting Point | 100°C | Not reported |

| Boiling Point | 362.1°C | Not reported |

Predicted and Experimental Data

Collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into the compound’s gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 196.05800 | 145.9 |

| [M+Na]+ | 218.03994 | 153.2 |

| [M-H]- | 194.04344 | 141.2 |

These values suggest a compact molecular conformation in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions . Experimental validation via mass spectrometry is warranted.

Research Gaps and Future Directions

Critical unanswered questions include:

-

Synthetic Optimization: Systematic studies to refine reaction conditions and improve yields.

-

Pharmacological Profiling: Screening for antimicrobial, anticancer, or neurological activity.

-

Spectroscopic Characterization: NMR and IR data to confirm structural integrity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume